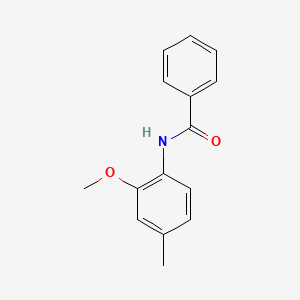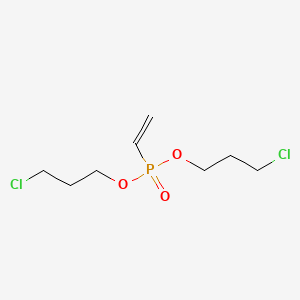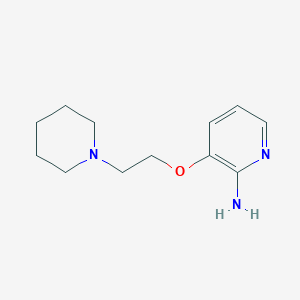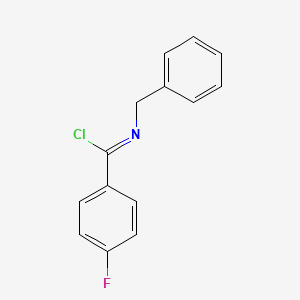![molecular formula C12H14O4S2 B14266091 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid CAS No. 169891-27-4](/img/structure/B14266091.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is an organic compound with the molecular formula C12H14O4S2 It is characterized by the presence of a phenylene group linked to two methylenesulfanediyl groups, each of which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid typically involves the reaction of 1,2-dibromobenzene with thioglycolic acid under basic conditions to form the intermediate 1,2-bis(methylthio)benzene. This intermediate is then subjected to oxidation to yield the desired diacetic acid compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenylene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
Aplicaciones Científicas De Investigación
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its carboxylate and sulfanediyl groups. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, its derivatives may interact with cellular targets, disrupting metabolic pathways or inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with the phenylene group in a different position.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid moieties instead of acetic acid.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various research applications.
Propiedades
Número CAS |
169891-27-4 |
|---|---|
Fórmula molecular |
C12H14O4S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[[2-(carboxymethylsulfanylmethyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H14O4S2/c13-11(14)7-17-5-9-3-1-2-4-10(9)6-18-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) |
Clave InChI |
JBHUMWMJYUNSFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSCC(=O)O)CSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)



![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)


